molecular formula C14H14N4O B1464064 1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 1354951-97-5

1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B1464064
CAS No.: 1354951-97-5
M. Wt: 254.29 g/mol
InChI Key: JXZAZQJVOWUWSM-UHFFFAOYSA-N
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Description

1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a pyridine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyridine Ring Substitution: The pyridine ring is introduced by reacting the benzodiazole intermediate with 6-methoxypyridine-3-carbaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Final Amination Step: The final step involves the introduction of the amine group at the 2-position of the benzodiazole ring. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: Halogenation or alkylation reactions can occur at the benzodiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders, due to its ability to interact with specific receptors in the brain.

    Pharmacology: Studied for its binding affinity to various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study cellular processes and signaling pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at neurotransmitter receptors, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazol-2-amine: Lacks the pyridine and methoxy substitutions, resulting in different chemical properties and biological activities.

    6-methoxypyridin-3-ylmethylamine: Contains the pyridine and methoxy groups but lacks the benzodiazole ring, leading to distinct reactivity and applications.

Uniqueness

1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine is unique due to the combination of the benzodiazole and pyridine rings with a methoxy substitution. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-19-13-7-6-10(8-16-13)9-18-12-5-3-2-4-11(12)17-14(18)15/h2-8H,9H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZAZQJVOWUWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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